molecular formula C11H14FNO B13035806 (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine

(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine

Cat. No.: B13035806
M. Wt: 195.23 g/mol
InChI Key: RLSHYPATHAWPAR-LLVKDONJSA-N
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Description

(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine (CAS: 2250242-38-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₅ClFNO (as the hydrochloride salt) and a molecular weight of 231.69 g/mol . Its structure features a pyrrolidine ring substituted at the 2-position with a 2-fluoro-4-methoxyphenyl group.

The compound is synthesized via asymmetric methods involving chiral intermediates, as exemplified by related pyrrolidine derivatives in patents and synthetic studies . Its physicochemical properties, such as a melting point >250°C (typical for hydrochloride salts) and high purity (≥95%), make it suitable for research applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2R)-2-(2-fluoro-4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

RLSHYPATHAWPAR-LLVKDONJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2CCCN2)F

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2)F

Origin of Product

United States

Biological Activity

(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring substituted with a 2-fluoro-4-methoxyphenyl group. This unique configuration is believed to contribute to its biological activity. The molecular formula is C11H14FNC_{11}H_{14}FN, with a molecular weight of approximately 195.24 g/mol.

The biological activity of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to modulate the activity of specific proteins involved in disease pathways, which may lead to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine. For instance, compounds similar to this have demonstrated significant antibacterial effects against various strains of bacteria. In vitro tests indicated MIC values that suggest potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Pyrrolidine derivatives are also being explored for their anticancer potential. Research indicates that compounds containing the pyrrolidine scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related pyrrolidine compound showed IC50 values in the low micromolar range against several cancer cell lines .

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrrolidine derivatives for their ability to inhibit cancer cell lines such as MCF-7 and HeLa. The results showed that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced efficacy .
  • Enzyme Inhibition : Research has demonstrated that certain pyrrolidine derivatives act as inhibitors for key enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer. For instance, one study reported a compound with a 375-fold higher inhibition rate against α-galactosidase A compared to controls .

Data Summary

Activity Type Target IC50/MIC Values Reference
AntibacterialVarious bacterial strainsMIC < 125 µg/mL
AnticancerMCF-7, HeLaIC50 ~ 3.82 µM
Enzyme Inhibitionα-Gal AIC50 = 0.20 µM

Scientific Research Applications

A. Medicinal Chemistry

  • Drug Development :
    • (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine has been investigated for its potential as a therapeutic agent targeting various diseases, including neurodegenerative disorders and cancers. Its structural modifications can lead to enhanced potency and selectivity against specific biological targets .
  • Enzyme Inhibition :
    • Preliminary studies indicate that this compound may inhibit certain enzymes involved in disease processes, such as viral proteases linked to SARS-CoV-2, suggesting its role in antiviral drug development .
  • Antiviral Properties :
    • Research has shown that compounds similar to (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine can effectively inhibit viral replication by targeting viral proteases. This mechanism is crucial in developing treatments for viral infections .
  • Neuroprotective Effects :
    • The compound has been evaluated for its neuroprotective effects in animal models of ischemic stroke, showing promise in reducing neuronal damage and improving recovery outcomes .
  • Anticancer Activity :
    • Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation, particularly in hepatocellular carcinoma models, highlighting its potential as an anticancer agent .

Case Study 1: Inhibition of SARS-CoV-2 Protease

A study focused on the design of inhibitors for the SARS-CoV-2 3CL protease demonstrated that specific modifications within the structure of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine could significantly enhance binding affinity and inhibitory potency. The crystal structures revealed conformational flexibility that could be exploited for developing more effective inhibitors.

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models of ischemic stroke assessed the neuroprotective effects of derivatives of this compound. Results indicated a reduction in infarction size and improved functional outcomes when administered post-injury, suggesting therapeutic potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Stereochemical Influence on Activity

The (R)-enantiomer of pyrrolidine derivatives has been shown to exhibit distinct receptor-binding profiles compared to (S)-enantiomers. For example:

  • Neurocrine Biosciences' MC4R ligands: (S,R)-pyrrolidine isomers act as full agonists at the melanocortin-4 receptor (MC4R), whereas (R,S)-isomers retain binding affinity but fail to stimulate cAMP production .
  • MK0493 analogs : Substitutions on the pyrrolidine nitrogen (e.g., tetrahydropyran) enhance binding affinity (Ki = 1.0 nM) and selectivity for MC4R over other receptor subtypes .

Key Insight : The (R)-configuration in (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine may favor receptor interactions similar to optimized MC4R ligands, but empirical validation is required .

Substituent Effects

Compound Substituents Affinity (Ki, nM) Activity Profile Reference
(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine 2-F, 4-OCH₃ N/A Research compound
Neurocrine MC4R ligand 4-Cl, pyrrolidine-N-THP 1.0 Full agonist (EC₅₀ = 3.8 nM)
MK0493 derivative 2-F, 4-CH₃ 1.5 Partial agonist
4-(2-Fluorophenyl)pyridine 2-F, fused cyclohexane N/A Structural analog

Observations :

  • Fluorine substitution : The 2-fluoro group in (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine may enhance metabolic stability and π-stacking interactions, similar to fluorinated MC4R ligands .
  • Methoxy group : The 4-methoxy substituent could modulate solubility and hydrogen-bonding capacity compared to chloro or methyl groups in other analogs .

Physicochemical Properties

  • Melting Point: The hydrochloride salt form of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine likely results in a higher melting point (>250°C) compared to non-salt analogs (e.g., 268–287°C for related pyridine derivatives) .
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility, advantageous for in vitro assays .

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